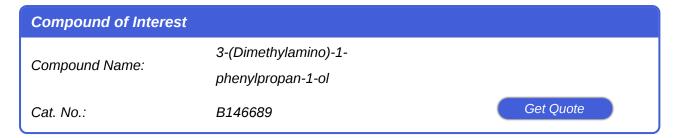


# Spectroscopic Profile of 3-(Dimethylamino)-1phenylpropan-1-ol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-(Dimethylamino)-1-phenylpropan-1-ol**, a key intermediate in the synthesis of various pharmaceutical compounds. This document compiles expected and reported spectroscopic data, outlines detailed experimental protocols for data acquisition, and presents a logical workflow for the spectroscopic analysis of this and similar molecules.

### **Physicochemical Properties**

A summary of the key physicochemical properties of **3-(Dimethylamino)-1-phenylpropan-1-ol** is presented in Table 1.

Table 1: Physicochemical Properties of **3-(Dimethylamino)-1-phenylpropan-1-ol** 



Property	Value	Source
CAS Number	5554-64-3	[1][2]
Molecular Formula	C11H17NO	[1][2]
Molecular Weight	179.26 g/mol	[1][3][4]
Melting Point	47-48°C	[3]
Boiling Point	284.4°C	[3]

# **Spectroscopic Data**

The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-(Dimethylamino)-1-phenylpropan-1-ol**. While a complete set of experimentally verified spectra from a single source is not readily available in the public domain, the data presented here is a consolidation of predicted values and data from closely related compounds, providing a reliable reference for researchers.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for the <sup>1</sup>H and <sup>13</sup>C nuclei of **3-(Dimethylamino)-1-phenylpropan-1-ol** are summarized below.

Table 2: Predicted <sup>1</sup>H NMR Spectroscopic Data for **3-(Dimethylamino)-1-phenylpropan-1-ol** 



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~7.20 - 7.40	Multiplet	5H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
~4.70 - 4.90	Triplet or dd	1H	СН-ОН
~2.30 - 2.50	Multiplet	2H	CH <sub>2</sub> -N
~2.20	Singlet	6H	N(CH <sub>3</sub> ) <sub>2</sub>
~1.80 - 2.00	Multiplet	2H	CH-CH <sub>2</sub> -CH <sub>2</sub>
Variable	Broad Singlet	1H	ОН

Table 3: Predicted <sup>13</sup>C NMR Spectroscopic Data for 3-(Dimethylamino)-1-phenylpropan-1-ol

Chemical Shift (δ) ppm	Assignment
~144	Aromatic C (quaternary)
~128	Aromatic CH
~127	Aromatic CH
~126	Aromatic CH
~74	СН-ОН
~58	CH <sub>2</sub> -N
~45	N(CH <sub>3</sub> ) <sub>2</sub>
~36	CH-CH2-CH2

# **Infrared (IR) Spectroscopy**

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for **3-(Dimethylamino)-1-phenylpropan-1-ol** are listed in Table 4.



Table 4: Expected IR Absorption Bands for 3-(Dimethylamino)-1-phenylpropan-1-ol

Frequency (cm <sup>-1</sup> )	Intensity	Functional Group	
3400 - 3200	Strong, Broad	O-H stretch (alcohol)	
3100 - 3000	Medium C-H stretch (aromatic)		
3000 - 2850	Medium	C-H stretch (aliphatic)	
1600, 1495, 1450	Medium-Weak	C=C stretch (aromatic ring)	
1260 - 1000	Strong	C-N stretch (amine) and C-O stretch (alcohol)	
760, 700	Strong	C-H out-of-plane bend (monosubstituted benzene)	

## **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **3-(Dimethylamino)-1-phenylpropan-1-ol**, the molecular ion peak (M<sup>+</sup>) would be observed at m/z 179. The protonated molecule [M+H]<sup>+</sup> is often observed in techniques like electrospray ionization (ESI).

Table 5: Expected Mass Spectrometry Data for 3-(Dimethylamino)-1-phenylpropan-1-ol

m/z	Interpretation
179	Molecular Ion (M+)
180	[M+H]+
162	[M-OH]+
107	[C <sub>6</sub> H <sub>5</sub> CHOH] <sup>+</sup>
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>
58	[CH <sub>2</sub> =N(CH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup> (Major fragment from alpha- cleavage)



# **Experimental Protocols**

The following are detailed methodologies for acquiring the spectroscopic data for **3-(Dimethylamino)-1-phenylpropan-1-ol**.

#### **NMR Spectroscopy**

- Sample Preparation: Dissolve approximately 10-20 mg of 3-(Dimethylamino)-1phenylpropan-1-ol in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol
  (CD₃OD). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
  - Acquire the spectrum with a spectral width of approximately 12 ppm.
  - Use a pulse angle of 30-45 degrees.
  - Set the relaxation delay to 1-2 seconds.
  - Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:
  - Acquire the spectrum with a spectral width of approximately 220 ppm.
  - Use a proton-decoupled pulse sequence.
  - A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
  - A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of <sup>13</sup>C.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.



#### **IR Spectroscopy**

- Sample Preparation:
  - KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
  - Thin Film: If the sample is a low-melting solid or an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
  - ATR: Place a small amount of the sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plates.
  - Record the sample spectrum over a range of 4000 to 400 cm<sup>-1</sup>.
  - Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
- Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

### **Mass Spectrometry**

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Data Acquisition (ESI-MS):
  - Infuse the sample solution into the ESI source at a constant flow rate.

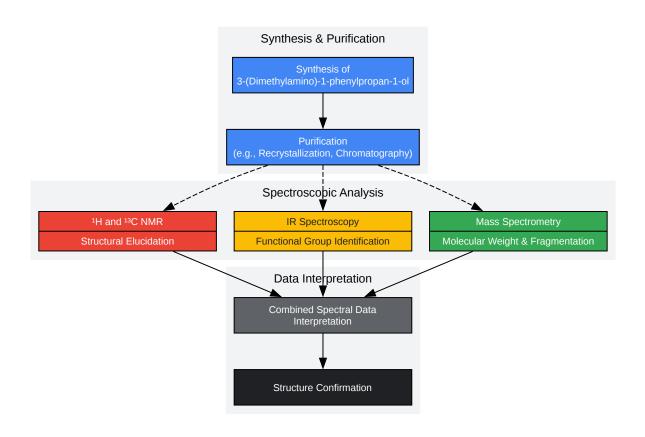


- Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the protonated molecule [M+H]+.
- Acquire the spectrum over a mass range that includes the expected molecular ion (e.g., m/z 50-500).
- Data Acquisition (EI-MS):
  - Introduce the sample into the ion source (often via a direct insertion probe or a gas chromatograph).
  - Use a standard electron energy of 70 eV.
  - Acquire the spectrum over a similar mass range.
- Data Processing: The instrument software will generate the mass spectrum, showing the relative abundance of ions at different mass-to-charge ratios.

# **Visualization of Analytical Workflow**

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthetic compound like **3-(Dimethylamino)-1-phenylpropan-1-ol**.





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Caption: Workflow for the synthesis and spectroscopic characterization.

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